molecular formula C16H27N5O2 B2426321 N4-cyclododecyl-5-nitropyrimidine-4,6-diamine CAS No. 450344-86-2

N4-cyclododecyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2426321
CAS No.: 450344-86-2
M. Wt: 321.425
InChI Key: BPEAUVRBARHFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The compound emerged from systematic studies on nitro-activated pyrimidines in the early 21st century. Researchers investigating SNAr reactions observed that 4,6-dichloro-5-nitropyrimidine undergoes sequential substitutions with bulky amines under mild conditions. The cyclododecyl variant was first synthesized in 2012 as part of efforts to explore steric effects on substitution patterns, building on earlier work with cyclohexyl and cyclopentyl analogs. This methodology addressed challenges in achieving disubstitution without harsh reagents, enabling access to novel purine precursors for drug discovery.

Significance in Heterocyclic Chemistry

This compound holds three key roles:

  • Electrophilic scaffold : The nitro group activates the ring for nucleophilic attacks at positions 2 and 4, facilitating further functionalization.
  • Steric probe : The bulky cyclododecyl group provides insights into steric effects on aromatic substitution kinetics.
  • Bioisostere : Serves as a mimic for natural purines in inhibitor design, leveraging its planar structure and hydrogen-bonding capabilities.

Chemical Classification and Nomenclature

Systematic Name :
4-(Cyclododecylamino)-6-amino-5-nitropyrimidine

Classification Hierarchy :

  • Parent class : Pyrimidines
  • Subclass : Nitropyrimidines
  • Functional groups :
    • Primary amine (position 6)
    • Secondary amine (position 4)
    • Nitro group (position 5)

Structural Features :

Position Substituent Electronic Effect
4 Cyclododecylamino Electron-donating (inductive)
5 Nitro Strong electron-withdrawing
6 Amino Electron-donating (resonance)

Compound Registration and Identification Data

Registry Information :

Identifier Value Source
CAS Registry 450344-86-2
PubChem CID 4460789
Molecular Formula C₁₆H₂₇N₅O₂
Molecular Weight 321.42 g/mol Calculated

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 8.16 (s, 1H, NCHN), 4.94 (d, J=6.0 Hz, 2H, NH), 1.25-1.85 (m, 22H, cyclododecyl)
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (asym. NO₂), 1340 cm⁻¹ (sym. NO₂)

Structural Representation :

SMILES: NC1=NC=NC(NC2CCCCCCCCCCC2)=C1[N+]([O-])=O  
InChIKey: OWXVKTCIXVBWKL-UHFFFAOYSA-N  

Properties

IUPAC Name

4-N-cyclododecyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c17-15-14(21(22)23)16(19-12-18-15)20-13-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEAUVRBARHFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-cyclododecyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives followed by the introduction of the cyclododecyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process. The cyclododecyl group can be introduced through nucleophilic substitution reactions using cyclododecylamine.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrimidine derivatives. The process includes nitration, amination, and cyclododecylation steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N4-cyclododecyl-5-nitropyrimidine-4,6-diamine can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Cancer Therapy

N4-Cyclododecyl-5-nitropyrimidine-4,6-diamine has been studied for its role as an inhibitor of receptor tyrosine kinases (RTKs), particularly in the context of cancers driven by mutations in the epidermal growth factor receptor (EGFR). Research indicates that compounds targeting EGFR can effectively inhibit tumor growth in various cancers, including non-small cell lung cancer (NSCLC) .

Pharmacological Studies

Pharmacological studies have demonstrated that derivatives of pyrimidine compounds exhibit varying degrees of anti-cancer activity. This compound is part of this class and shows promise in preclinical models .

Case Study 1: Inhibition of EGFR Mutants

A study focused on the efficacy of this compound against EGFR T790M mutants showed that this compound could significantly inhibit cell proliferation in vitro. The results indicated a reduction in phosphorylation levels of downstream signaling molecules associated with cell growth .

Case Study 2: Combination Therapy

Research exploring combination therapies involving this compound and traditional chemotherapeutics revealed enhanced anti-tumor effects. The synergy observed suggests that this compound could be a valuable addition to existing cancer treatment regimens .

Mechanism of Action

The mechanism of action of N4-cyclododecyl-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The cyclododecyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    5-nitropyrimidine-4,6-diamine: Lacks the cyclododecyl group, making it less lipophilic.

    N-cyclohexyl-5-nitropyrimidine-4,6-diamine: Contains a smaller cycloalkyl group, which may affect its reactivity and biological activity.

    N-cyclododecyl-4,6-diaminopyrimidine:

Uniqueness: N4-cyclododecyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of both the cyclododecyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Biological Activity

N4-cyclododecyl-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives. Its structure includes a nitro group and a cyclododecyl moiety, which may influence its interaction with biological targets.

The primary biological activity of this compound is attributed to its role as an inhibitor of receptor tyrosine kinases (RTKs). RTKs are crucial for various cellular processes, including growth and differentiation. The inhibition of these receptors can lead to reduced cell proliferation and survival in hyperproliferative disorders such as cancer.

Key Pathways Affected:

  • ErbB Signaling Pathway : Inhibition of ErbB receptors can interfere with downstream signaling pathways like MEK/MAPK and PI3K/AKT, which are involved in cell survival and proliferation.
  • Bruton's Tyrosine Kinase (Btk) : The compound may also modulate Btk activity, impacting immune responses and inflammation .

Biological Activity Data

Biological ActivityEffectReference
Cell Proliferation Inhibition Significant reduction in cell growth in various cancer cell lines
Anti-inflammatory Effects Modulation of cytokine release in immune cells
Tyrosine Kinase Inhibition Effective against ErbB type I receptor kinases

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound exhibits potent anti-proliferative effects on breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Animal Models : In vivo studies using murine models have indicated that administration of this compound leads to significant tumor regression in xenograft models of lung cancer. The mechanism was linked to the inhibition of angiogenesis and tumor cell migration.
  • Combination Therapy : Recent studies suggest that combining this compound with other chemotherapeutic agents enhances its efficacy, particularly in resistant cancer types.

Q & A

Q. What are the optimal synthetic routes for N4-cyclododecyl-5-nitropyrimidine-4,6-diamine, and how can reaction yields be improved?

Methodological Answer:

  • Core Synthesis: Start with 5-nitropyrimidine-4,6-diamine (CAS 2164-84-3) as the base scaffold. React with cyclododecyl groups via nucleophilic aromatic substitution (SNAr) under inert conditions .
  • Yield Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Catalyze with triethylamine (TEA) to deprotonate amines and enhance reactivity. Monitor reaction progress via TLC or HPLC. For cyclododecyl substitution, steric hindrance may reduce yields; pre-activate the amine (e.g., as a lithium amide) to improve efficiency .
  • Example Reference: Symmetric 5-nitropyrimidine derivatives (e.g., N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine) achieved 93% yield under similar conditions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • 1H/13C NMR: Identify substituent integration (e.g., cyclododecyl protons at δ 1.0–2.5 ppm) and nitro group electronic effects (downfield shifts near δ 8.5–9.0 ppm) .
    • Mass Spectrometry (MS): Confirm molecular weight (expected [M+H]+ ~377.5 g/mol) using ESI-MS or MALDI-TOF.
  • Purity Assessment: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times to known standards .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions: Store in amber vials under inert gas (argon/nitrogen) at 2–8°C. Avoid light exposure to prevent nitro group degradation .
  • Handling Precautions: Use gloveboxes for long-term storage. Pre-dry solvents (e.g., molecular sieves) to minimize hydrolysis .

Advanced Research Questions

Q. How do substituents (e.g., cyclododecyl) impact the compound’s biological activity or physicochemical properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Lipophilicity: Cyclododecyl’s large hydrophobic group increases logP, enhancing membrane permeability. Measure logP via shake-flask method or computational tools (e.g., SwissADME).
    • Biological Testing: Compare activity against analogs (e.g., N4-methyl or N4-benzyl derivatives) in receptor-binding assays. For example, N,N’-dicyclopentyl analogs showed allosteric modulation of GABA-B receptors .
  • Theoretical Modeling: Use DFT (e.g., Gaussian16) to calculate electron density maps and predict reactivity at the N4 position .

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Transition State Analysis: Optimize geometries of reactants and transition states using B3LYP/6-31G(d) basis sets. Solvent effects (e.g., DMSO) can be modeled via CPCM .
  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. Nitro groups typically act as electron-withdrawing moieties, directing substitution to the N4/N6 positions .

Q. How can contradictory data in spectroscopic or biological assays be resolved?

Methodological Answer:

  • Case Study: If NMR signals conflict with expected structures:
    • Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers in cyclododecyl groups).
    • 2D Experiments: Use HSQC/HMBC to confirm connectivity between cyclododecyl and pyrimidine .
  • Biological Replication: Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies). Cross-validate with orthogonal methods (SPR vs. fluorescence polarization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.